molecular formula C10H10ClNO2 B3083251 Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate CAS No. 113896-03-0

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B3083251
CAS RN: 113896-03-0
M. Wt: 211.64 g/mol
InChI Key: KMAJCOHYHSXZFU-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .


Chemical Reactions Analysis

The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole . This suggests that “Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate” might undergo similar reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound with various applications in scientific research, particularly in synthetic chemistry. Its properties and synthesis methods have been explored in several studies:

  • Synthesis in Pesticide Production : An improved synthesis method for 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb, has been developed. This synthesis involves a series of reactions starting from 3-chloropropionyl chloride and chlorobenzene, leading to the target compound with a yield of 53% (Li-Xia Jing, 2012).

  • Derivative Formation with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate was converted to different esters using N-bromosuccinimide, demonstrating its reactivity and potential for creating varied compounds (H. Irikawa et al., 1989).

  • Molecular Docking Studies : A series of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids were synthesized for molecular docking studies, indicating its role in drug discovery and design (G. Ganga Reddy et al., 2022).

  • Biocatalytic Synthesis : Bacillus cereus WZZ006 strain was used for the biocatalytic synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an indoxacarb intermediate. This demonstrates the potential for environmentally friendly synthesis methods (Yinjun Zhang et al., 2019).

  • Preparation as HIV NNRTI Intermediate : The compound was synthesized as a key intermediate in the preparation of phosphoindole inhibitors for HIV, showcasing its role in medicinal chemistry (B. Mayes et al., 2010).

  • Spectroscopic and Computational Studies : Investigation into the ground state geometry, molecular properties, and electronic structure of methyl 1H-indol-5-carboxylate, a related compound, has been reported, indicating its importance in material science (R. Srivastava et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate” might also have potential for further exploration in the field of drug discovery.

properties

IUPAC Name

methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAJCOHYHSXZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

Synthesis routes and methods I

Procedure details

This compound was prepared from ethyl 5-chloroindole-2-carboxylate as described in example 1. However this time 5-6 equivalence of magnesium turnings were used instead of 2-3 eq. of magnesium turnings.
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Synthesis routes and methods II

Procedure details

Methyl 5-chloroindole-2-carboxylate (0.6 g, 2.87 mmol) and magnesium shavings (0.34 g, 14.3 mmol) were suspended in methanol (40 ml) and the mixture was stirred for 8 h. The mixture was filtered, treated with methylene chloride (100 ml) and washed with NH4Cl solution. The organic fraction was dried (Na2SO4) and the solvent removed in order to give a solid which was purified by chromatography on a column of silica gel, using a 7/3 petroleum/ethyl acetate mixture as eluent. The product was isolated in the form of a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
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Reactant of Route 6
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

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